6-Bromo-7-iodo-2-naphthalenecarbonitrile
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Overview
Description
6-Bromo-7-iodo-2-naphthalenecarbonitrile is a chemical compound with the molecular formula C11H5BrIN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and iodine atoms. This compound is often used as an intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-iodo-2-naphthalenecarbonitrile typically involves the bromination and iodination of 2-naphthalenecarbonitrile. The process begins with the bromination of 2-naphthalenecarbonitrile using bromine in the presence of a suitable catalyst, such as iron(III) bromide. This reaction yields 6-bromo-2-naphthalenecarbonitrile. The subsequent iodination is carried out using iodine and a strong oxidizing agent, such as potassium iodate, to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-iodo-2-naphthalenecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Various substituted naphthalenecarbonitriles depending on the nucleophile used.
Coupling: Biaryl compounds or alkynyl naphthalenes.
Reduction: 6-Bromo-7-iodo-2-naphthalenemethylamine.
Scientific Research Applications
6-Bromo-7-iodo-2-naphthalenecarbonitrile is used in several scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules, particularly in the development of new materials and catalysts.
Biology: In the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-7-iodo-2-naphthalenecarbonitrile depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The bromine and iodine atoms can form halogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex. The nitrile group can also participate in hydrogen bonding and other interactions with the enzyme.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthalenecarbonitrile: Lacks the iodine atom, making it less versatile in coupling reactions.
7-Iodo-2-naphthalenecarbonitrile: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Naphthalenecarbonitrile: Lacks both halogen atoms, significantly reducing its reactivity and utility in synthetic applications.
Uniqueness
6-Bromo-7-iodo-2-naphthalenecarbonitrile is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual halogenation allows for selective functionalization and the formation of complex molecules that are not easily accessible using other compounds.
Properties
Molecular Formula |
C19H24O2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(8R,9R,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16+,17+,19-/m0/s1 |
InChI Key |
BCWWDWHFBMPLFQ-FAJBIJEISA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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